molecular formula C16H23N3O4 B5737320 1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide

1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide

Cat. No.: B5737320
M. Wt: 321.37 g/mol
InChI Key: POOGWUNWZKKKAP-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide is a synthetic organic compound with a molecular formula of C16H23N3O4 This compound is characterized by the presence of a piperidine ring, an anilino group, and two methoxy groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide typically involves the reaction of 2,5-dimethoxyaniline with ethyl 4-piperidinecarboxylate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of green solvents and catalysts is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,5-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[2-(2,5-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide
  • 1-[2-(2,6-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide
  • 1-[2-(2,3-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide

Uniqueness

1-[2-(2,5-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide is unique due to the specific positioning of the methoxy groups on the aromatic ring This structural feature may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-22-12-3-4-14(23-2)13(9-12)18-15(20)10-19-7-5-11(6-8-19)16(17)21/h3-4,9,11H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOGWUNWZKKKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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